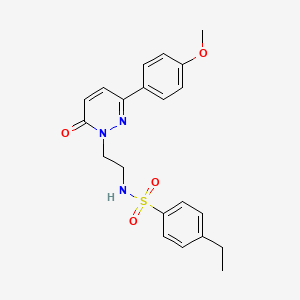

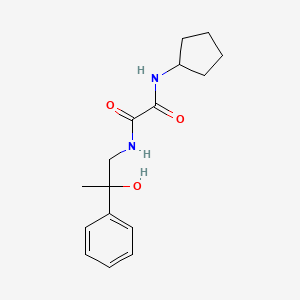

1-(2,2,2-trichloroacetyl)tetrahydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Novel Compounds

Creating New Heterocyclic Systems : The compound is used in the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, which are new heterocyclic systems. These compounds are produced through reactions involving hydroxylamine and trichloroacetyl isocyanate/potassium carbonate, and their structures are confirmed through single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).

Regiospecific Preparation of Azoles : It aids in the synthesis of 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and trichloroacetylacetate derivatives for the regiospecific preparation of isoxazoles and pyrazoles (Martins et al., 2003).

Generation of 5-Trichloromethyl-Pyrazoles : The compound plays a role in the synthesis and isolation of 5-trichloromethyl-pyrazoles from various diketones, with the structure confirmation achieved using NMR spectroscopy (Flores et al., 2002).

Utilization in Chemical Reactions

Catalyst in Synthesis Reactions : Trichloroacetic acid, closely related to the compound , is used as a heterogeneous catalyst for the rapid synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions, indicating its potential as a catalyst in related chemical reactions (Karimi-Jaberi & ReyazoShams, 2011).

Chlorination Reactions : The compound aids in copper-mediated sp^2 C–H chlorination with trichloroacetamide, using a removable directing group, which is a key process in the modification and functionalization of organic molecules (Lee et al., 2017).

Formation of Coordination Polymers : It is involved in the formation of cadmium(II) coordination polymers, utilizing a tetratopic tris(pyrazolyl)methane ligand. This highlights its role in the creation of complex molecular structures (Semeniuc et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(2,2,2-trichloroacetyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-2-1-3(11)9-10/h1-2H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQKFJRAGCHRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)